N-Methyl-N-(2-hydroxyethyl)tamoxifen

Description

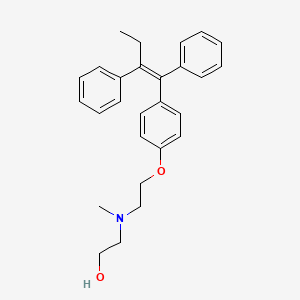

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO2/c1-3-26(22-10-6-4-7-11-22)27(23-12-8-5-9-13-23)24-14-16-25(17-15-24)30-21-19-28(2)18-20-29/h4-17,29H,3,18-21H2,1-2H3/b27-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDLLZADXLRSGZ-RQZHXJHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCO)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action in Cellular and Subcellular Systems

Estrogen Receptor (ER) Interactions and Binding Kinetics

The primary mechanism of action for tamoxifen-like compounds is their direct interaction with estrogen receptors (ERs), which are ligand-activated transcription factors. news-medical.net These compounds competitively bind to ERs, displacing the natural ligand, estradiol. youtube.comresearchgate.net

Affinity and Selectivity for ERα and ERβ Subtypes

The biological activity of a SERM is critically dependent on its binding affinity and selectivity for the two main estrogen receptor subtypes, ERα and ERβ. The active metabolites of tamoxifen (B1202), 4-hydroxytamoxifen (B85900) and endoxifen (B1662132), exhibit significantly higher binding affinity for these receptors than the parent drug, tamoxifen. acs.orgresearchgate.net 4-hydroxytamoxifen, for instance, binds to ERα with an affinity approximately 25-50 times greater than that of tamoxifen, and its affinity is comparable to that of estradiol. nih.gov

Endoxifen, another key metabolite, also demonstrates a high affinity for ERs. wikipedia.org Specifically, its affinity for ERα has been reported as 12.1% relative to estradiol, while its affinity for ERβ is 4.75% relative to estradiol. wikipedia.org This differential affinity for ER subtypes is a cornerstone of the tissue-specific effects observed with SERMs.

| Compound | Relative Binding Affinity (RBA) for ERα | Relative Binding Affinity (RBA) for ERβ |

| Estradiol | 100% | 100% |

| 4-Hydroxytamoxifen | ~100% (Comparable to Estradiol) nih.gov | High, similar to ERα researchgate.net |

| Endoxifen | 12.1% (Relative to Estradiol) wikipedia.org | 4.75% (Relative to Estradiol) wikipedia.org |

| Tamoxifen | 2-4% (of Estradiol) nih.gov | Lower than active metabolites |

Ligand-Induced Conformational Changes of the Estrogen Receptor

Upon binding a ligand, the estrogen receptor undergoes a significant conformational change, which is pivotal in determining its subsequent activity. dovepress.com When an agonist like estradiol binds, the receptor adopts an "active" conformation. This change involves the repositioning of a specific region of the receptor, Helix 12, which creates a binding surface for coactivator proteins. acs.org

In contrast, when an antagonist or SERM like 4-hydroxytamoxifen binds, it induces a different, "inactive" conformation. scirp.orginvivochem.com The bulky side chain of the SERM sterically hinders Helix 12 from adopting the active position. news-medical.net Instead, Helix 12 is repositioned to block the coactivator binding groove, preventing the recruitment of proteins necessary for gene transcription. acs.orgnih.gov This ligand-specific conformational change is the molecular basis for the antagonistic effects of compounds like N-Methyl-N-(2-hydroxyethyl)tamoxifen in certain tissues, such as the breast. medscape.com Different SERMs can induce subtly distinct receptor conformations, which contributes to their unique pharmacological profiles. acs.orgnih.gov

Modulation of ER Co-regulator Recruitment (Coactivators and Corepressors)

The ultimate transcriptional outcome of ER activation depends on the balance of coactivator and corepressor proteins recruited to the receptor-ligand complex. nih.gov

Coactivators: In the presence of an agonist like estradiol, the ER's active conformation promotes the binding of coactivator proteins (e.g., SRC-1, SRC-3). These proteins facilitate the assembly of the transcriptional machinery, leading to gene expression. hematologyandoncology.net

Corepressors: When tamoxifen metabolites bind, the resulting receptor conformation favors the recruitment of corepressor proteins, such as NCoR and SMRT. dovepress.comresearchgate.net These corepressors block gene transcription, leading to the antiestrogenic effects observed in breast cancer cells. mdpi.com

The tissue-specific action of SERMs is partly explained by the varying expression levels of coactivators and corepressors in different cell types. dovepress.comnih.gov In breast tissue, the tamoxifen-ER complex predominantly recruits corepressors, resulting in an antagonist effect. medscape.com In other tissues, such as the endometrium, the same complex may recruit coactivators, leading to partial agonist effects. medscape.comhematologyandoncology.net Furthermore, some research suggests that tamoxifen can induce a novel binding surface on the ER, separate from the classic coactivator groove, which may interact with a different set of co-regulators, adding another layer of complexity to its action. nih.gov The active metabolite endoxifen has also been shown to uniquely target ERα for proteasomal degradation, a mechanism more akin to pure antiestrogens. nih.govaacrjournals.org

Non-Estrogen Receptor Mediated Pathways

Modulation of Growth Factor Receptor Signaling (e.g., EGFR, HER2, IGF-1R)

There is extensive crosstalk between the ER signaling pathway and growth factor receptor pathways. mdpi.com Tamoxifen and its metabolites can modulate these interactions. For instance, resistance to tamoxifen therapy is often associated with the upregulation of growth factor signaling, such as through the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.net These pathways can lead to the phosphorylation and ligand-independent activation of the ER, diminishing the effectiveness of tamoxifen. mdpi.comnih.gov

Conversely, tamoxifen can influence growth factor signaling. It has been shown to decrease the levels of tumor-promoting factors like Insulin-like Growth Factor 1 (IGF-1) and Transforming Growth Factor-α (TGF-α), a ligand for EGFR. drugbank.com Tamoxifen and its metabolites can also activate G protein-coupled estrogen receptor (GPER), which can trigger rapid signaling cascades involving EGFR and HER2, further highlighting the complex interplay between these pathways. mdpi.com

Interference with Kinase Pathway Aberrations (e.g., PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, MAPK, JNK, p38)

Tamoxifen and its metabolites can interfere with several key intracellular kinase signaling cascades that are often dysregulated in cancer. nih.gov

PI3K/Akt/mTOR Pathway: This is a critical pathway for cell survival and proliferation. Activation of the PI3K/Akt/mTOR pathway is a known mechanism of resistance to endocrine therapies. frontiersin.orgnih.gov The pathway can be activated by growth factor receptors and can, in turn, phosphorylate and activate ERα, promoting estrogen-independent growth. nih.govfrontiersin.org Tamoxifen treatment has been shown to decrease signaling through the PI3K/Akt/mTOR pathway in sensitive cells. plos.org Combining tamoxifen with inhibitors of this pathway has shown synergistic effects, reinforcing the importance of this interaction. nih.govmdpi.com

Ras/Raf/MEK/ERK (MAPK) Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras/Raf/MEK/ERK pathway, is another major driver of cell proliferation. Crosstalk from growth factor receptors can activate this pathway, leading to the phosphorylation of ER and its co-regulators, contributing to tamoxifen resistance. mdpi.comnih.gov Tamoxifen's effect on this pathway can be context-dependent. In some settings, it inhibits ERK activation, while in others, particularly in resistant cells, the pathway may be upregulated. plos.org

Stress-Activated Protein Kinase Pathways (JNK, p38): Tamoxifen can also induce cellular stress and apoptosis through the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.gov Activation of JNK and p38 has been linked to tamoxifen-induced apoptosis in various cancer cell types. nih.govmdpi.com

| Pathway | General Function | Interaction with this compound Analogues |

| PI3K/Akt/mTOR | Cell survival, growth, proliferation | Can be inhibited by tamoxifen; activation contributes to resistance. frontiersin.orgplos.org |

| Ras/Raf/MEK/ERK | Cell proliferation, differentiation | Activation can cause resistance; tamoxifen effects are context-dependent. nih.govplos.org |

| JNK & p38 (MAPK) | Stress response, apoptosis | Can be activated by tamoxifen, leading to programmed cell death. nih.gov |

| Growth Factor Receptors (EGFR, HER2, IGF-1R) | Cell growth, proliferation | Crosstalk with ER pathway; upregulation can drive resistance. mdpi.com |

Impact on Protein Kinase C (PKC) Activity

Tamoxifen has been shown to directly interact with and inhibit the activity of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. This inhibition is considered one of the estrogen receptor (ER)-independent mechanisms of tamoxifen's action. Studies have demonstrated that tamoxifen can inhibit PKC activity in different cell types, including brain and breast cancer cells. The inhibitory concentrations are typically in the micromolar range.

The mechanism of PKC inhibition by tamoxifen is believed to be through its interaction with the catalytic domain of the enzyme. Furthermore, some metabolites of tamoxifen, such as 4-hydroxytamoxifen (OH-Tam), can permanently inactivate PKC by modifying its catalytic domain, an effect that can be partially mitigated by antioxidants. This suggests that oxidative stress may play a role in mediating tamoxifen's effects on PKC. The modulation of PKC activity by tamoxifen can lead to downstream effects on cell proliferation, differentiation, and apoptosis.

Table 1: Effects of Tamoxifen on Protein Kinase C (PKC) Activity

| Cell Type | Effect of Tamoxifen | Concentration Range | Putative Mechanism |

|---|---|---|---|

| Rat Brain | Inhibition of Ca2+ and phospholipid-activated PKC | 40-100 µM | Interaction with the catalytic domain |

| ER-negative breast cancer cells (MDA-MB-231) | Translocation of PKC from cytosol to membrane, followed by down-regulation | 5-20 µM | Induction of oxidative stress |

| Human Glioblastoma Cells | Inhibition of particulate-associated PKC activity | IC50 of ~15 µM | Interference with membrane PKC |

Influence on Calmodulin and Calcium Homeostasis

Tamoxifen and its analogues can bind to calmodulin, a ubiquitous calcium-binding protein that modulates the activity of a wide array of enzymes and ion channels. This interaction is calcium-dependent, with tamoxifen exhibiting high-affinity binding to calcium-loaded calmodulin. This binding can antagonize the function of calmodulin, thereby affecting various calcium-dependent cellular processes. For instance, tamoxifen's antagonism of calmodulin has been linked to the inhibition of (Ca2+ + Mg2+)-ATPase in red blood cell membranes.

The interaction with calmodulin also implicates tamoxifen in the regulation of intracellular calcium homeostasis. Studies have shown that tamoxifen can induce an increase in intracellular calcium concentrations ([Ca2+]i) in various cell types. This effect is thought to be mediated by the release of calcium from intracellular stores, such as the endoplasmic reticulum, and by promoting calcium influx from the extracellular environment. The deregulation of calcium homeostasis can, in turn, influence cellular processes like proliferation and apoptosis.

Table 2: Interaction of Tamoxifen with Calmodulin

| Parameter | Observation | Significance |

|---|---|---|

| Binding Affinity | High-affinity binding to Ca2+-loaded calmodulin | Antagonism of calmodulin-dependent enzymes |

| Calcium Dependence | Binding is dependent on the presence of Ca2+ | Links tamoxifen's action to cellular calcium signaling |

| Functional Consequence | Inhibition of calmodulin-dependent cyclic AMP phosphodiesterase | Alteration of cyclic nucleotide signaling pathways |

Effects on G Protein-Coupled Estrogen Receptor (GPER)

The G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Tamoxifen exhibits complex interactions with GPER, acting as an agonist in some contexts. This interaction is of significant interest, particularly in the context of tamoxifen resistance in breast cancer.

Activation of GPER by tamoxifen can trigger downstream signaling cascades, including the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the MAPK/ERK pathway. In some breast cancer cells, GPER expression has been associated with a poor response to tamoxifen therapy. Furthermore, prolonged tamoxifen treatment can lead to an upregulation of GPER, potentially contributing to the development of acquired resistance. The agonistic activity of tamoxifen at GPER highlights a mechanism through which it can exert estrogen-like effects in certain cellular environments.

Gene Expression Modulation and Transcriptional Regulation

Regulation of Estrogen-Responsive Element (ERE)-Mediated Gene Transcription

Tamoxifen's primary mechanism of action in estrogen receptor (ER)-positive cells is the competitive inhibition of estradiol binding to the ER. The tamoxifen-ER complex can bind to Estrogen-Responsive Elements (EREs) in the promoter regions of target genes. In contrast to the estradiol-bound ER, which typically recruits coactivators to initiate transcription, the tamoxifen-bound ER often recruits corepressors. This leads to the repression of ERE-mediated gene transcription, thereby inhibiting the proliferative effects of estrogen in breast cancer cells.

However, the effect of tamoxifen on ERE-mediated transcription is not purely antagonistic. In some tissues and for certain genes, the tamoxifen-ER complex can recruit coactivators, leading to an agonistic effect and gene transcription. This tissue-selective activity is a hallmark of selective estrogen receptor modulators (SERMs). For example, 4-hydroxytamoxifen has been shown to increase the transcription of the nuclear respiratory factor 1 (NRF-1) gene by recruiting ERβ and coactivators to an ERE in its promoter.

Epigenetic Alterations (e.g., Histone Deacetylase Inhibition, miRNA Regulation)

Epigenetic modifications play a crucial role in regulating gene expression and are increasingly recognized as important factors in the response and resistance to tamoxifen therapy.

Histone Deacetylase (HDAC) Inhibition: The recruitment of corepressor complexes by the tamoxifen-bound ER often involves histone deacetylases (HDACs). HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Interestingly, treatment with HDAC inhibitors has been shown to sensitize ER-negative breast cancer cells to tamoxifen by re-expressing the ER.

miRNA Regulation: MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally. Altered expression of specific miRNAs has been linked to tamoxifen resistance. For example, upregulation of miR-221/222 has been observed in tamoxifen-resistant breast cancer cells, where they target and downregulate the ERα receptor. Conversely, other miRNAs may be downregulated, contributing to the resistant phenotype. The interplay between tamoxifen and the miRNA landscape is an active area of research for overcoming therapeutic resistance.

Table 3: Epigenetic Modifications Associated with Tamoxifen Action and Resistance

| Epigenetic Mechanism | Role in Tamoxifen Response | Therapeutic Implication |

|---|---|---|

| DNA Methylation | Hypermethylation of the ERα promoter can lead to ER silencing and de novo tamoxifen resistance. | Demethylating agents may restore ER expression and sensitivity. |

| Histone Acetylation | Tamoxifen-ER complex recruits HDACs to repress gene transcription. | HDAC inhibitors can potentially reverse tamoxifen resistance. |

| miRNA Expression | Dysregulation of specific miRNAs (e.g., miR-221/222) can confer tamoxifen resistance. | Targeting these miRNAs could be a strategy to overcome resistance. |

Cellular Effects and Biological Activities in Preclinical Models

Cell Cycle Regulation Studies

No published data are available on the ability of N-Methyl-N-(2-hydroxyethyl)tamoxifen to induce cell cycle arrest in any phase of the cell cycle in preclinical models.

There is no research documenting the effects of this compound on the expression or activity of cell cycle regulatory proteins such as Cyclin D1, p27/Kip1, or p53.

Metabolic Fate and Biotransformation Pathways Preclinical/in Vitro Models

Enzymatic Biotransformation

The conversion of tamoxifen (B1202) is primarily catalyzed by a diverse family of cytochrome P450 enzymes located mainly in the liver, but also in extrahepatic tissues like the endometrium. nih.govnih.gov In vitro studies using recombinant human P450s have been instrumental in delineating the specific roles of each enzyme in the metabolic cascade. nih.govnih.gov The most critical isoenzymes implicated in tamoxifen metabolism include CYP2D6, CYP3A4/5, CYP2C9, and CYP2C19. researchgate.netnih.gov

Hydroxylation and N-Demethylation Pathways

Tamoxifen's metabolism proceeds mainly through two initial, competing pathways: 4-hydroxylation and N-demethylation. nih.gov

4-Hydroxylation: This pathway leads to the formation of 4-hydroxytamoxifen (B85900). While several enzymes can catalyze this reaction, CYP2D6 is the principal catalyst, especially at lower tamoxifen concentrations. nih.govnih.gov Other enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4, also contribute to this conversion. nih.govresearchgate.netdrugbank.com

N-Demethylation: This process, primarily mediated by CYP3A4 and CYP3A5, converts tamoxifen into its major circulating metabolite, N-desmethyltamoxifen. researchgate.netdrugbank.comresearchgate.net At lower substrate concentrations, CYP1A1, CYP1A2, and CYP2D6 also participate in N-demethylation, with contributions from CYP1B1, CYP2C9, and CYP2C19 at higher concentrations. nih.gov

These initial steps are crucial as they produce primary metabolites that can either be further activated or proceed toward inactivation and elimination. nih.gov

Formation of Key Metabolites

The primary metabolites undergo further enzymatic conversions to produce a spectrum of secondary metabolites, with four key compounds being central to tamoxifen's biological activity.

4-hydroxytamoxifen (4-OHT): Formed via the 4-hydroxylation of tamoxifen, this metabolite exhibits a binding affinity for the estrogen receptor (ER) that is 30- to 100-fold greater than that of the parent drug. nih.govnih.gov It is considered one of the primary active forms of tamoxifen. nih.govpharmgkb.org

N-desmethyltamoxifen: As the main metabolite found in patient plasma, it is formed through N-demethylation of tamoxifen. nih.govdrugbank.com While less active than 4-OHT, it serves as a crucial intermediate, being the direct precursor to the highly potent metabolite, endoxifen (B1662132). nih.govencyclopedia.pub

Endoxifen (4-hydroxy-N-desmethyltamoxifen): This secondary metabolite is considered the most important for tamoxifen's therapeutic effects due to its high concentration in plasma and potent antiestrogenic activity, which is comparable to that of 4-OHT. encyclopedia.pubaacrjournals.orgyoutube.com Endoxifen is formed through two main routes: the 4-hydroxylation of N-desmethyltamoxifen, a reaction almost exclusively catalyzed by CYP2D6, or the N-demethylation of 4-hydroxytamoxifen by CYP3A4 and CYP3A5. drugbank.comresearchgate.netnih.govresearchgate.net

The interplay between these metabolic pathways and the resulting concentrations of active metabolites are critical determinants of therapeutic outcome. aacrjournals.org

Data on Key Tamoxifen Metabolites

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism by CYP enzymes, tamoxifen and its hydroxylated metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. nih.gov These inactivation pathways are primarily glucuronidation and sulfation. nih.govdrugbank.com

Glucuronidation: This is the more prominent conjugation pathway, with approximately 75% of a tamoxifen dose being excreted as glucuronides. nih.gov Uridine diphosphate-glucuronosyltransferase (UGT) enzymes, such as UGT1A8, UGT1A10, UGT2B7, and UGT2B17, are responsible for attaching glucuronic acid to the hydroxylated metabolites like 4-hydroxytamoxifen. drugbank.comresearchgate.net

Sulfation: Sulfotransferases (SULTs), particularly SULT1A1 and SULT1E1, catalyze the sulfation of metabolites like 4-hydroxytamoxifen. drugbank.comresearchgate.net

These reactions effectively terminate the biological activity of the metabolites, preparing them for elimination from the body. nih.gov

Subcellular Localization and Distribution in Model Tissues

Preclinical studies in rat models and in vitro experiments with human cell lines have shown that tamoxifen and its metabolites are not uniformly distributed throughout the body. Tissue concentrations can be 10- to 70-fold higher than those observed in serum. researchgate.net

Tissue Distribution: The highest concentrations are typically found in the lung and liver. researchgate.net Significant amounts also accumulate in the kidney, pancreas, and brain metastases. researchgate.net Adipose (fat) tissue, in contrast, contains high levels of the parent drug but only small quantities of its more polar metabolites. researchgate.net

Subcellular Localization: Within cells, tamoxifen has been observed to accumulate significantly in the mitochondria and the endoplasmic reticulum. nih.govresearchgate.net This localization is relevant to some of its non-genomic effects, such as the inhibition of mitochondrial electron transport chain complexes. nih.govnih.gov

This differential distribution highlights the compound's extensive tissue penetration and retention, with detectable levels found in some human tissues even 14 months after treatment cessation. researchgate.net

Impact of Metabolic Pathways on Compound Activity

The biotransformation of tamoxifen is fundamentally linked to its therapeutic efficacy. The parent drug, tamoxifen, is considered a prodrug, meaning its metabolites are largely responsible for its clinical effects. nih.gov

The formation of the active metabolites, 4-hydroxytamoxifen and particularly endoxifen, is paramount. nih.gov These compounds have a much higher affinity for the estrogen receptor and are more potent inhibitors of estrogen-dependent cell proliferation than tamoxifen itself. nih.govkarger.com The antiestrogenic potency of endoxifen is similar to that of 4-hydroxytamoxifen. pharmgkb.org In vitro studies have confirmed that endoxifen is the primary metabolite responsible for inhibiting breast cancer cell growth. youtube.com

Therefore, the enzymatic activity of the CYP P450 system, especially CYP2D6 which is central to endoxifen production, directly influences the levels of active metabolites available to target tumor cells. nih.govencyclopedia.pub This metabolic activation is a critical step that underpins the success of tamoxifen therapy. nih.gov

Mechanisms of Resistance in Preclinical Settings

ER-Independent Resistance Pathways

Cancer cells can also develop resistance by activating signaling pathways that are not dependent on the estrogen receptor. These pathways can drive cell proliferation and survival, rendering the blockade of ER signaling ineffective.

A well-established mechanism of tamoxifen (B1202) resistance involves the upregulation of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and HER2 nih.govwjarr.comfrontiersin.orgnih.govfrontiersin.org. Increased signaling through these pathways can promote resistance through several mechanisms:

Ligand-Independent ERα Activation: Downstream kinases from the EGFR/HER2 pathways, such as MAPK (ERK) and PI3K/AKT, can directly phosphorylate ERα nih.govmdpi.comnih.gov. This phosphorylation can activate the receptor even in the absence of estrogen and in the presence of tamoxifen, leading to the transcription of estrogen-responsive genes nih.govmdpi.com.

Promotion of Cell Survival: These growth factor pathways activate pro-survival signals that can override the anti-proliferative effects of tamoxifen nih.govnih.gov.

Downregulation of ERα: In some models, sustained activation of growth factor signaling can lead to the downregulation of ERα protein expression, contributing to a more hormone-independent state nih.gov.

This bidirectional cross-talk between ER and RTK pathways is a central hub for resistance, where ER can activate RTKs and RTKs can in turn activate ER, creating a feedback loop that sustains tumor growth despite endocrine therapy nih.govnih.govnih.gov.

Dysregulation of downstream kinase pathways, particularly the PI3K/AKT/mTOR and MAPK signaling cascades, is a critical component of ER-independent resistance nih.govwjarr.comnih.govfrontiersin.org. Activation of these pathways, often driven by the upregulation of growth factor receptors or mutations in pathway components, promotes cell proliferation, survival, and metabolic activity frontiersin.orgamegroups.org.

Activated AKT can phosphorylate and activate ERα ligand-independently mdpi.comnih.gov. Similarly, hyperactivation of the MAPK pathway has been shown to play a role in tamoxifen resistance by phosphorylating ERα and altering its activity amegroups.org. This dysregulation means that even if tamoxifen effectively blocks the ligand-binding domain of ERα, the receptor can still be activated by phosphorylation through these alternative kinase pathways, thereby circumventing the drug's intended mechanism of action nih.govnih.govamegroups.org.

Table 3: Overview of ER-Independent Resistance Pathways

| Pathway | Key Molecules | Mechanism of Resistance |

|---|---|---|

| Growth Factor Receptor Signaling | EGFR, HER2, IGF-1R | Activation leads to cross-talk with ERα and activation of downstream pro-survival pathways nih.govnih.govfrontiersin.orgfrontiersin.org. |

| PI3K/AKT/mTOR Pathway | PI3K, AKT, mTOR | Promotes cell survival and proliferation; AKT can phosphorylate and activate ERα independently of estrogen nih.govfrontiersin.orgamegroups.org. |

| MAPK Pathway | RAS, RAF, MEK, ERK | ERK can phosphorylate and activate ERα, converting tamoxifen into an agonist and promoting cell growth nih.govamegroups.org. |

Cell Cycle Dysregulation and Epigenetic Involvement

There is no available research that details how N-Methyl-N-(2-hydroxyethyl)tamoxifen may contribute to the dysregulation of the cell cycle or induce epigenetic changes that lead to tamoxifen resistance in preclinical models. Studies on tamoxifen resistance often point to alterations in cyclins, cyclin-dependent kinases (CDKs), and epigenetic silencing of tumor suppressor genes, but none of these have been specifically linked to this compound.

Role of Cancer Stem Cells and Antioxidant Proteins

The role of cancer stem cells (CSCs) in driving therapy resistance is a significant area of cancer research. However, no studies were found that investigate the interaction between this compound and the CSC population. Similarly, while the upregulation of antioxidant proteins is a known mechanism of resistance to various cancer therapies, there is no evidence to suggest a specific role for this compound in modulating these proteins.

Metabolism-Related Resistance (e.g., Altered CYP Enzyme Activity, Efflux Pumps)

The metabolism of tamoxifen by cytochrome P450 (CYP) enzymes into its active and inactive metabolites is a critical factor in its efficacy and in the development of resistance. Furthermore, the activity of efflux pumps, which can remove drugs from cancer cells, is a well-established resistance mechanism. However, the specific metabolic pathways involving this compound, its interaction with CYP enzymes, and its potential as a substrate for efflux pumps in the context of drug resistance have not been documented in the available literature.

Advanced Research Methodologies and Techniques

Cell Culture Models (2D and 3D) for Mechanistic Studies

Cell culture models are fundamental tools for studying the effects of tamoxifen (B1202) and its derivatives on cancer cells. Both two-dimensional (2D) and three-dimensional (3D) culture systems are employed to investigate cellular responses and mechanisms of action.

2D Cell Culture: Traditional 2D models, where cells are grown in a single layer on a flat surface, are widely used for initial screenings and mechanistic studies. For example, the MCF-7 human breast cancer cell line is a common model for assessing the effects of selective estrogen receptor modulators (SERMs). stemcell.com Studies using 2D cultures have been instrumental in understanding how tamoxifen and its metabolites inhibit the growth of estrogen receptor (ER)-positive breast cancer cells. stemcell.com

3D Cell Culture: 3D cell culture models, such as spheroids or organoids, more accurately mimic the complex in vivo tumor microenvironment, including cell-cell interactions and nutrient gradients. mdpi.com Research has shown that breast cancer cells grown in 3D cultures can exhibit significantly different responses to treatment compared to their 2D counterparts. For instance, MCF7 cells cultured in 3D demonstrated stronger resistance to tamoxifen. mdpi.com Similarly, other studies have found that 3D cultures can attenuate the cellular response to endocrine agents like tamoxifen and fulvestrant (B1683766). researchgate.net These advanced models are crucial for evaluating how the tumor architecture influences the efficacy of compounds like N-Methyl-N-(2-hydroxyethyl)tamoxifen.

These models, often in combination, allow for detailed investigation into how tamoxifen analogues affect cell proliferation, apoptosis, and the development of drug resistance. nih.govnih.gov

Molecular Biology Techniques (e.g., Gene Expression Analysis, Western Blotting)

To understand how this compound functions at a molecular level, researchers employ a variety of techniques to analyze changes in gene and protein expression.

Gene Expression Analysis: Techniques such as RNA-sequencing and microarray analysis provide a global view of the changes in gene transcription following treatment with a compound. oaepublish.com Studies on tamoxifen-resistant cell lines have used these methods to identify hundreds of differentially expressed genes (DEGs), revealing alterations in pathways related to ER-signaling, cell survival, and metastasis. amegroups.orgnih.gov For example, analyses have shown that both tamoxifen and its active metabolite endoxifen (B1662132) can significantly alter the gene expression profiles in MCF-7 cells, with both downregulating cell cycle-related pathways. researchgate.net These approaches can pinpoint the specific genetic pathways modulated by this compound.

Western Blotting: This technique is used to detect and quantify specific proteins within a cell lysate. researchgate.net Researchers use Western blotting to verify the findings from gene expression studies at the protein level and to investigate the modulation of key signaling proteins. For example, studies have used Western blots to measure the levels of ERα and the tumor suppressor protein p53 in breast cancer cells after treatment with antiestrogens, or to confirm the differentiation of muscle cells in response to tamoxifen. researchgate.netacs.org This method is essential for confirming whether this compound affects the expression levels of its target receptor and other critical proteins in cellular signaling cascades.

Together, these molecular biology tools provide a detailed picture of the downstream consequences of receptor engagement by tamoxifen analogues.

Receptor Binding Assays (e.g., Radioligand Competition Assays)

A critical step in characterizing any SERM is to determine its affinity for the estrogen receptor. Receptor binding assays are used to measure how strongly a compound binds to its target.

Radioligand Competition Assays: This is a classic method to determine the binding affinity of a test compound. The assay measures the ability of an unlabeled compound, such as this compound, to compete with a radiolabeled ligand (e.g., tritiated estradiol) for binding to the estrogen receptor isolated from sources like human breast carcinoma tissue. nih.gov The results are often expressed as the relative binding affinity (RBA) compared to estradiol.

Studies on tamoxifen's primary metabolites have shown significant differences in their affinity for the ER. nih.gov

Table 1: Example of Relative Binding Affinities of Tamoxifen and Metabolites This table presents illustrative data based on published findings for known tamoxifen metabolites to demonstrate the output of receptor binding assays.

| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Source |

| Estradiol | 100% | nih.gov |

| 4-hydroxytamoxifen (B85900) | ~100% | nih.gov |

| Tamoxifen | 2-4% | nih.gov |

| N-desmethyltamoxifen | <0.1% | nih.gov |

By performing such assays, researchers can determine whether this compound binds to the estrogen receptor with high or low affinity, which is a key determinant of its potential biological activity. nih.gov

Chromatographic and Spectrometric Techniques for Compound Analysis in Biological Matrices (e.g., UPLC-MS/MS)

To study the pharmacokinetics and metabolism of this compound, highly sensitive and specific analytical methods are required to quantify the compound and its metabolites in complex biological samples like plasma, serum, or tissue homogenates.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a powerful and widely used technique for bioanalysis. nih.gov It combines the superior separation capabilities of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. The method involves a simple protein precipitation step to extract the compounds from the plasma, followed by chromatographic separation and detection. nih.govnih.gov

The process allows for the simultaneous quantification of the parent drug and its various metabolites. nih.govnih.gov Methods have been validated for tamoxifen and its key metabolites, demonstrating good linearity and accuracy over a range of concentrations relevant to clinical and preclinical studies. nih.govnih.gov

Table 2: Example of UPLC-MS/MS Parameters for Tamoxifen Metabolite Analysis This table provides an example of typical instrument settings used for the analysis of tamoxifen and its metabolites, as described in the literature.

| Parameter | Setting | Source |

| Chromatography | ||

| Column | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient of Water/Formic Acid and Acetonitrile/Formic Acid | nih.govnih.gov |

| Flow Rate | 0.6 ml/min | nih.gov |

| Total Run Time | 4.5 min | nih.govnih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Ion Electrospray (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Analyte Transitions | Specific parent-to-product ion transitions for each compound | nih.gov |

These robust analytical methods are essential for accurately determining the concentration of this compound in subsequent preclinical studies. nih.gov

In Vivo Preclinical Models for Mechanism Elucidation (e.g., Xenograft models, Gene editing systems using Cre/ERT2)

In vivo models are indispensable for understanding the physiological effects of a compound in a whole organism, including its efficacy, systemic exposure, and metabolic fate.

Xenograft Models: To evaluate the anti-tumor activity of compounds like this compound, researchers often use xenograft models. nih.gov This involves implanting human cancer cells, such as MCF-7, into immunocompromised mice. nih.gov Once tumors are established, the animals are treated with the test compound, and its effect on tumor growth is monitored over time. nih.gov These models were used to show that targeted nanoparticle formulations of tamoxifen could cause tumor remission. nih.gov

Gene Editing Systems (Cre/ERT2): The Cre-ERT2 system is a powerful tool for temporal and tissue-specific gene editing in mice. stemcell.comnih.gov It utilizes a fusion protein of Cre recombinase and a mutated ligand-binding domain of the estrogen receptor (ERT2) that does not bind endogenous estrogen but is activated by tamoxifen or its active metabolites like 4-hydroxytamoxifen. nih.govnih.govjax.org In the absence of tamoxifen, the Cre-ERT2 protein is held in the cytoplasm. nih.gov Upon administration, the compound binds to ERT2, causing the fusion protein to translocate to the nucleus where it can excise or activate genes flanked by loxP sites. nih.govnih.gov This system is widely used to study the function of specific genes in development and disease. nih.govjax.org

Target engagement studies aim to confirm that a drug is interacting with its intended molecular target within the relevant tissues in a living animal. For this compound, this involves verifying its binding to the estrogen receptor in target organs like tumors or the uterus. After administering the compound to animal models (e.g., mice with xenografts), tissues are collected and analyzed. Using techniques like LC-MS/MS, the concentration of the compound in the tissue can be quantified. nih.gov The action of tamoxifen and its metabolites in vivo is the result of these compounds competing for the occupation of receptors within target tissues. nih.gov These studies are crucial for correlating the dose of a drug with its effect at the target site.

Pharmacokinetic studies in animal models are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound. After administration of this compound to animals, blood samples are collected at various time points. nih.gov

The plasma is then analyzed using validated LC-MS/MS methods to determine the concentration of the parent compound and its metabolites over time. nih.gov This data allows for the calculation of key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents total drug exposure. nih.gov Studies have shown that tamoxifen metabolism produces various metabolites, with N-desmethyltamoxifen often reaching concentrations higher than the parent drug. nih.gov Investigating the metabolic profile in animals is critical for identifying major metabolites and understanding how the compound is processed and eliminated by the body. researchgate.netbu.eduuwo.ca

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking have emerged as indispensable tools in the study of drug-receptor interactions and the prediction of metabolic fates of pharmaceutical compounds. In the context of tamoxifen and its derivatives, these in silico methodologies provide crucial insights into their mechanisms of action and biotransformation, guiding the development of more effective and selective therapeutic agents. While direct computational studies on this compound are not extensively documented in publicly available research, the wealth of data on tamoxifen and its principal metabolites allows for informed predictions regarding its behavior.

Prediction of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding how tamoxifen and its analogs interact with their primary target, the estrogen receptor (ER).

The binding of tamoxifen and its metabolites to the ligand-binding domain of the ER is a critical determinant of their pharmacological activity. The triphenylethylene (B188826) scaffold of tamoxifen allows it to fit into the hydrophobic ligand-binding pocket of the ER. The orientation of the side chain containing the amine group is crucial for its antagonistic or agonistic effects. In antagonists, this side chain sterically hinders the conformational change required for the recruitment of coactivators, thereby blocking the receptor's transcriptional activity.

Studies on tamoxifen analogs have demonstrated that modifications to the side chain can significantly impact binding affinity and receptor interaction. nih.gov For instance, the introduction of hydroxyl groups, as seen in 4-hydroxytamoxifen, can enhance binding affinity for the ER. nih.gov Molecular modeling studies of various tamoxifen derivatives have been conducted to elucidate the structural basis for their interaction with receptors like the estrogen receptor and calmodulin. nih.govacs.org These studies calculate the binding energies and identify the key amino acid residues involved in the interaction.

In a theoretical study, the binding energies of tamoxifen and its metabolites, 4-hydroxy-tamoxifen and N-desmethyl-tamoxifen, with the estrogen receptor have been calculated, providing insights into their relative affinities. researchgate.net While specific data for this compound is not available, it is reasonable to predict that the presence of the N-methyl and N-hydroxyethyl groups would influence its binding orientation and affinity within the ER binding pocket. The hydroxyl group could potentially form additional hydrogen bonds with amino acid residues in the receptor, which might affect its binding stability.

Table 1: Predicted Binding Energies of Tamoxifen Analogs with the Estrogen Receptor (ER)

| Compound | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Tamoxifen | -10.69 | researchgate.net |

| 4-hydroxytamoxifen | -10.9 | researchgate.net |

| N-desmethyltamoxifen | -11.35 | researchgate.net |

This table is based on data for known tamoxifen metabolites and is intended to provide a comparative context for the potential binding affinity of this compound.

In Silico Modeling of Metabolic Pathways

The metabolism of tamoxifen is complex, involving a variety of enzymatic reactions primarily mediated by the cytochrome P450 (CYP) system. nih.gov In silico models are increasingly used to predict the metabolic pathways of new chemical entities based on their structure and the known substrate specificities of metabolic enzymes.

The major metabolic pathways for tamoxifen include N-demethylation to N-desmethyltamoxifen, which is primarily catalyzed by CYP3A4 and CYP3A5, and 4-hydroxylation to 4-hydroxytamoxifen, a reaction mainly carried out by CYP2D6. nih.govnih.gov The metabolite N-desmethyltamoxifen can be further hydroxylated by CYP2D6 to form endoxifen (4-hydroxy-N-desmethyltamoxifen), a metabolite with high affinity for the ER. nih.govnih.gov Another metabolic route is the N-oxidation of the tertiary amine of tamoxifen, which is catalyzed by flavin-containing monooxygenase (FMO). psu.edu

For this compound, several metabolic pathways can be predicted based on the known metabolism of tamoxifen:

N-dealkylation: The N-methyl group could be removed via N-demethylation, a common reaction for many xenobiotics. Similarly, the N-(2-hydroxyethyl) group could also be a target for dealkylation.

Hydroxylation: The aromatic rings of the triphenylethylene core are susceptible to hydroxylation, similar to the formation of 4-hydroxytamoxifen.

Oxidation of the hydroxyethyl (B10761427) group: The primary alcohol of the 2-hydroxyethyl group could be oxidized to an aldehyde and subsequently to a carboxylic acid.

N-oxidation: The tertiary amine could undergo N-oxidation, forming an N-oxide metabolite. psu.edu

Computational models that simulate the interaction of a compound with the active sites of various CYP enzymes can help to predict the likelihood of these metabolic transformations and identify the primary enzymes involved.

Table 2: Key Enzymes in Tamoxifen Metabolism and Their Predicted Role for this compound

| Enzyme | Known Role in Tamoxifen Metabolism | Predicted Role for this compound | Reference |

|---|---|---|---|

| CYP3A4/5 | N-demethylation of tamoxifen to N-desmethyltamoxifen. | Potential N-demethylation and/or N-dealkylation of the hydroxyethyl group. | nih.gov |

| CYP2D6 | 4-hydroxylation of tamoxifen and N-desmethyltamoxifen. | Potential 4-hydroxylation of the triphenylethylene core. | nih.gov |

| FMO | N-oxidation of tamoxifen. | Potential N-oxidation of the tertiary amine. | psu.edu |

| Alcohol Dehydrogenase/Aldehyde Dehydrogenase | Not a primary pathway for the core tamoxifen structure. | Potential oxidation of the 2-hydroxyethyl group. | N/A |

This table outlines the established roles of key metabolic enzymes for tamoxifen and provides a predictive framework for the metabolism of this compound based on its chemical structure.

Future Research Directions and Therapeutic Implications Preclinical/theoretical

Development of Next-Generation SERMs and Anti-Cancer Agents

The development of new Selective Estrogen Receptor Modulators (SERMs) and other anti-cancer agents derived from the tamoxifen (B1202) structure is a primary focus of preclinical research. The goal is to create compounds with improved efficacy, better target specificity, and the ability to act on tamoxifen-resistant tumors.

Structure-activity relationship (SAR) studies are fundamental to this effort. Research has shown that modifications to the side chain of the tamoxifen molecule can significantly alter its biological activity. nih.govblogspot.com For instance, the dimethylaminoethyl side chain is crucial for the antiestrogenic activity of tamoxifen. nih.gov Altering this chain, such as by replacing it with an acyl-ferrocenyl group, has been shown to produce compounds with antiproliferative effects on both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cell lines. nih.gov Similarly, replacing a phenyl ring with a heterocyclic ring can enhance the antiestrogenic activity by forming a more stable complex with the estrogen receptor (ER). blogspot.com

The development of "fixed-ring" tamoxifen analogues, where the triphenylethylene (B188826) core is conformationally restricted, has allowed for a clearer understanding of the specific activities of different isomers. nih.gov These studies have confirmed that the trans-isomer is antiestrogenic while the cis-isomer is estrogenic. nih.gov This knowledge is invaluable for designing new SERMs with purely antagonistic properties in breast tissue.

Next-generation SERMs like arzoxifene (B129711) and ospemifene (B1683873) have been developed based on these principles. nih.gov Arzoxifene, a third-generation SERM, has demonstrated potent growth inhibition in MCF-7 cells, comparable to tamoxifen. nih.gov Another avenue of research is the development of Selective Estrogen Receptor Degraders (SERDs) based on the tamoxifen scaffold. These compounds, such as GW5638, not only block the estrogen receptor but also promote its degradation, offering a dual mechanism of action that may be effective against tamoxifen-resistant tumors. nih.gov The exploration of novel tamoxifen analogues, such as those containing ferrocene, has shown that these compounds can exhibit cytotoxicity on ER-independent cell lines, suggesting a mechanism of action that goes beyond ER modulation and may involve the generation of reactive oxygen species (ROS). mdpi.com

Strategies to Overcome Preclinical Resistance Mechanisms

A significant challenge in endocrine therapy is the development of resistance. Preclinical research is actively investigating the molecular basis of tamoxifen resistance and exploring strategies to overcome it.

Resistance mechanisms are multifaceted and include:

Alterations in the Estrogen Receptor (ER): Loss of ERα expression or mutations in the ER gene can prevent tamoxifen from binding to its target. nih.gov For example, mutations or duplications in the ligand-binding domain of the ER have been identified in resistant tumors. nih.gov

Activation of Escape Pathways: Cancer cells can activate alternative signaling pathways to promote growth independently of the ER. Key pathways implicated in tamoxifen resistance include the PI3K/AKT/mTOR and MAPK/ERK pathways. nih.govnih.gov Overexpression of growth factor receptors like HER2 and EGFR can drive these pathways, allowing cancer cells to bypass the ER blockade imposed by tamoxifen. nih.govnih.gov

Changes in Co-regulator Proteins: The balance of co-activator and co-repressor proteins, which modulate ER activity, can be altered in resistant cells. An increase in co-activators can shift tamoxifen from an antagonist to an agonist, promoting tumor growth. nih.gov

Epigenetic Modifications: Epigenetic changes, such as the methylation of the ESR1 promoter or histone modifications, can silence ER expression or alter the expression of genes involved in cell cycle and survival, contributing to resistance. sciencedaily.com For instance, cancer cells can respond to tamoxifen by increasing the expression of the survival gene AKT through epigenetic modifications. sciencedaily.com

Strategies to circumvent these resistance mechanisms are a major focus of preclinical studies. One approach is the development of new-generation SERMs and SERDs that are effective against mutated ERs or that have different mechanisms of action. amsj.org Another key strategy is the use of combination therapies that simultaneously target the ER and the escape pathways. For example, combining tamoxifen with inhibitors of the PI3K/AKT pathway, Src inhibitors, or CDK4/6 inhibitors has shown promise in preclinical models of tamoxifen-resistant cancer. nih.govamsj.org Additionally, histone deacetylase (HDAC) inhibitors can reverse epigenetic changes that contribute to resistance, and when combined with tamoxifen, they have been shown to restore sensitivity in resistant cells by reducing AKT levels. sciencedaily.comecancer.org

Exploration of Synergistic Combinations with Other Preclinical Agents

Combining tamoxifen or its analogues with other agents is a promising strategy to enhance therapeutic efficacy and overcome resistance. Preclinical studies have identified several synergistic combinations.

A high-throughput screening of 516 drug combinations with tamoxifen identified simeprevir (B1263172) (a hepatitis C antiviral) and VX-680 (an aurora kinase inhibitor) as being synergistic in ER+ breast cancer models. nih.govmercer.edunih.gov These combinations were shown to reduce tumor burden in patient-derived xenograft (PDX) models more effectively than either drug alone and also suppressed the upregulation of HER2, a known mechanism of tamoxifen resistance. nih.govnih.gov

Other preclinical studies have demonstrated the synergistic effects of combining tamoxifen with the novel thiosemicarbazone anti-cancer agent, DpC. nih.gov This combination was highly synergistic in both tamoxifen-sensitive and -resistant breast cancer cells, leading to potent inhibition of cell proliferation and ERα transcriptional activity. nih.gov The mechanism involved the reduction of key proliferation drivers like c-Myc and cyclin D1, and the inhibition of oncogenic phosphorylation of ERα. nih.gov

Another investigated combination is tamoxifen with the glucocorticoid dexamethasone. This pairing has shown synergistic inhibition of cell proliferation and migration in tamoxifen-resistant breast cancer cells. portlandpress.com The combination induced apoptosis and cell cycle arrest, and significantly reduced the expression of SOX-2 and E2F3, genes associated with resistance. portlandpress.com

These preclinical findings highlight the potential of rationally designed combination therapies to improve outcomes in patients with ER+ breast cancer, particularly in the context of acquired resistance.

Table 1: Preclinical Synergistic Combinations with Tamoxifen

| Combination Agent | Agent Class | Cancer Model | Key Synergistic Finding | Reference(s) |

| Simeprevir | Hepatitis C Protease Inhibitor | ER+ Breast Cancer PDX | Reduced tumor burden and suppressed HER2 upregulation. | nih.gov, mercer.edu, nih.gov |

| VX-680 | Aurora Kinase Inhibitor | ER+ Breast Cancer PD-L | Reduced tumor burden and suppressed HER2 upregulation. | nih.gov, mercer.edu, nih.gov |

| DpC | Thiosemicarbazone | Tamoxifen-resistant Breast Cancer Cells | Potent inhibition of proliferation and ERα activity; reduced c-Myc and cyclin D1. | nih.gov |

| Dexamethasone | Glucocorticoid | Tamoxifen-resistant Breast Cancer Cells | Inhibition of proliferation and migration; induced apoptosis; reduced SOX-2 and E2F3 expression. | portlandpress.com |

| Histone Deacetylase (HDAC) Inhibitors | Epigenetic Modifier | Tamoxifen-resistant Breast Cancer Cells | Reversed tamoxifen resistance by reducing AKT levels and curtailing cell proliferation. | ecancer.org, sciencedaily.com |

| Palbociclib | CDK4/6 Inhibitor | Endocrine therapy-resistant ER+ tumors | In combination with fulvestrant (B1683766), was more effective than fulvestrant alone. | amsj.org |

Investigating Novel Intracellular Targets and Signaling Pathways

While the estrogen receptor is the primary target of tamoxifen and its metabolites, there is growing evidence for ER-independent mechanisms of action. Research into these novel intracellular targets and signaling pathways could open up new therapeutic applications for tamoxifen-based compounds.

One key ER-independent pathway involves the activation of the PI3K signaling pathway. youtube.com Studies have shown that tamoxifen can increase the activation of PI3K, which may be mediated through a paracrine effect involving IGF-1. youtube.com This suggests that tamoxifen's effects are not solely confined to the cancer cells themselves but also involve the tumor microenvironment.

Another area of investigation is the direct interaction of tamoxifen and its metabolites with other proteins. The active metabolite endoxifen (B1662132), for example, appears to have a unique mechanism of action different from other tamoxifen metabolites, which may contribute to its potency in inhibiting breast cancer growth. youtube.com

Recent research has also implicated other signaling pathways in tamoxifen's action and in the development of resistance. These include:

LEM4: This structural protein is highly expressed in resistant cells and promotes cyclin D1 transcription through ligand-independent activation of the ER. nih.gov

ERα36: A variant of the estrogen receptor, ERα36, is associated with the activation of downstream signaling pathways that promote cell proliferation and has been linked to tamoxifen resistance. nih.gov

Epithelial-Mesenchymal Transition (EMT): This cell plasticity program is associated with tamoxifen resistance. EMT-inducing transcription factors like SLUG and SNAIL are known to drive resistance. nih.gov

The identification of these novel targets and pathways provides a more complex picture of how tamoxifen and its derivatives function and offers new avenues for therapeutic intervention, potentially by designing drugs that specifically modulate these ER-independent effects.

Table 2: Novel Intracellular Targets and Pathways for Tamoxifen and its Analogs

| Target/Pathway | Description | Therapeutic Implication | Reference(s) |

| PI3K/AKT Pathway | A key cell survival and proliferation pathway. Can be activated by tamoxifen, and its aberrant activation is a major mechanism of resistance. | Targeting this pathway with inhibitors in combination with tamoxifen could overcome resistance. | nih.gov, youtube.com |

| MAPK/ERK Pathway | Another critical signaling pathway involved in cell growth. Its activation is a known escape mechanism conferring resistance. | Combination with ERK inhibitors is a potential strategy to resensitize resistant tumors. | nih.gov |

| Protein Kinase C (PKC) | Tamoxifen can inhibit PKC, which is involved in various cellular processes including proliferation. | This ER-independent effect could be exploited for other diseases where PKC is dysregulated. | |

| c-Src | A non-receptor tyrosine kinase. Interaction between ER and Src can promote cell growth. | Src inhibitors can partially restore tamoxifen sensitivity in resistant cells. | amsj.org |

| Endoxifen-Specific Targets | The active metabolite endoxifen may have unique intracellular targets and mechanisms of action beyond ER modulation. | Using endoxifen directly as a therapeutic agent could benefit all patients, regardless of their metabolism of tamoxifen. | youtube.com |

| LEM4 | A protein highly expressed in resistant cells that promotes ligand-independent ER activation. | Targeting LEM4 could be a strategy to overcome tamoxifen resistance. | nih.gov |

| ERα36 | A variant of the estrogen receptor implicated in tamoxifen resistance and activation of mitogenic signaling. | Inhibiting ERα36 could help restore tamoxifen sensitivity. | nih.gov, nih.gov |

Potential Applications Beyond Established SERM Uses (at a mechanistic/theoretical level)

The diverse biological activities of tamoxifen and its derivatives, including their ER-independent effects, suggest potential therapeutic applications beyond their established use in breast cancer. These potential applications are largely theoretical and based on the compound's known mechanisms of action at a preclinical level.

Other Cancers: Tamoxifen has shown some off-label use and preclinical potential in other cancers, including desmoid tumors, endometrioid cancers, ovarian cancer, and bladder cancer. nih.gov The mechanistic basis for this could be related to the inhibition of ER-independent pathways like PKC or other growth-promoting signals that may be active in these tumors.

Neurodegenerative and Neurological Conditions: Tamoxifen's ability to modulate signaling pathways such as PKC and its effects on cellular processes like autophagy have led to theoretical investigations into its potential role in neurodegenerative diseases.

Cardiovascular Protection: Tamoxifen is known to have an estrogen-like effect on lipid metabolism, which could theoretically contribute to cardiovascular protection. youtube.com

Bone Health: The agonist effect of tamoxifen on bone tissue helps to maintain bone density, suggesting a mechanistic basis for its use in preventing osteoporosis in postmenopausal women. nih.govyoutube.com

Infertility: By blocking estrogen receptors in the hypothalamus and pituitary gland, tamoxifen can lead to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby inducing ovulation. This mechanism underpins its off-label use for infertility. nih.gov

Further research into the specific molecular interactions of compounds like N-Methyl-N-(2-hydroxyethyl)tamoxifen is needed to explore these theoretical applications and to determine if their unique properties could be harnessed for these or other conditions. The development of new analogues with tailored agonist/antagonist profiles could lead to novel therapies for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-Methyl-N-(2-hydroxyethyl)tamoxifen and ensuring its purity?

- Synthesis : Use alkylation or substitution reactions targeting the hydroxyl and methyl groups on the ethylamine side chain of tamoxifen. Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts like desmethyl or hydroxylated derivatives .

- Purity Validation : Employ HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) . Quantify impurities against reference standards (e.g., Tamoxifen citrate Imp. F) using LC-MS .

Q. How can researchers differentiate this compound from structurally similar tamoxifen derivatives?

- Analytical Techniques : Compare retention times in HPLC and fragmentation patterns in tandem MS. For example, the hydroxyethyl group introduces distinct H NMR signals (e.g., δ 3.6–3.8 ppm for -CHOH) absent in N-desmethyltamoxifen .

- Reference Standards : Cross-validate with certified impurities (e.g., ACI 202805 for positional isomers) to rule out co-elution artifacts .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Estrogen Receptor (ER) Binding : Use competitive binding assays with ERα/β isoforms and H-estradiol as a tracer. Compare IC values to tamoxifen to assess affinity modifications from the hydroxyethyl group .

- Proliferation Assays : Test in ER-positive breast cancer cell lines (e.g., MCF7) with estradiol stimulation. Include tamoxifen and vehicle controls to quantify antagonistic efficacy via MTT or BrdU assays .

Advanced Research Questions

Q. How can impurity profiles of this compound be systematically characterized during scale-up synthesis?

- Strategy : Use orthogonal separation techniques (e.g., HILIC and reversed-phase HPLC) coupled with Q-TOF-MS to detect polar and non-polar impurities. Track degradation products under stress conditions (e.g., heat, light) per ICH guidelines .

- Quantification : Apply mass-balance calculations using impurity reference standards (e.g., Tamoxifen citrate Imp. A, D) to ensure total impurities remain <0.5% .

Q. What experimental designs address contradictions in metabolite-mediated efficacy data for this compound?

- Pharmacokinetic Studies : Compare hepatic microsomal metabolism (e.g., CYP2D6/3A4 activity) between tamoxifen and its hydroxyethyl derivative. Quantify active metabolites (e.g., endoxifen) via LC-MS/MS in plasma from rodent models .

- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., cell-based vs. in vivo) using random-effects models to resolve discrepancies in IC or therapeutic windows .

Q. How should researchers optimize in vivo models to study the long-term pharmacokinetics of this compound?

- Model Selection : Use transgenic mice expressing human CYP2D6 to mimic metabolite conversion rates in patients. Monitor drug accumulation in tissues (e.g., breast, liver) via radiolabeled tracers .

- Endpoint Design : Include longitudinal biomarkers (e.g., ER phosphorylation status, tumor volume) and compare relapse rates after treatment cessation to assess residual efficacy .

Q. What strategies mitigate off-target effects when testing this compound in multi-receptor systems?

- Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) to map interactions with non-ER targets (e.g., PKC, EGFR). Validate hits via siRNA knockdown in proliferation assays .

- Dose Escalation : Apply factorial experimental designs to isolate concentration-dependent effects on ER vs. non-ER pathways. Use ANOVA to identify significant cross-talk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.